2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Kinetics Hydrolysis Thiophene

2-(Methoxycarbonyl)thiophene-3-carboxylic acid features orthogonal free carboxylic acid and methyl ester groups on a thiophene core, enabling sequential amide coupling and late-stage hydrolysis without protection/deprotection. The 2,3-regioisomer offers distinct electronic and steric properties for cross-coupling and cyclization chemistries. Validated in HDAC inhibitor, protein farnesyltransferase inhibitor, and herbicide intermediate syntheses. Bulk and R&D quantities available with 98% purity for reproducible library synthesis.

Molecular Formula C7H6O4S
Molecular Weight 186.19 g/mol
CAS No. 115777-72-5
Cat. No. B1315710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxycarbonyl)thiophene-3-carboxylic acid
CAS115777-72-5
Molecular FormulaC7H6O4S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)C(=O)O
InChIInChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9)
InChIKeyXLKOQFSMGITOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxycarbonyl)thiophene-3-carboxylic acid (CAS 115777-72-5): Technical Baseline for Scientific Procurement


2-(Methoxycarbonyl)thiophene-3-carboxylic acid (CAS 115777-72-5), also known as thiophene-2,3-dicarboxylic acid monomethyl ester, is a heteroaromatic building block featuring a thiophene core with a 2-methoxycarbonyl and a 3-carboxylic acid substituent [1]. This monoester-dicarboxylic acid derivative exhibits a molecular formula of C7H6O4S and a molecular weight of 186.19 g/mol . It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why In-Class Thiophene Dicarboxylates Cannot Substitute for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid


Thiophene dicarboxylic acid derivatives exhibit widely divergent reactivity and physicochemical profiles depending on esterification state and substitution pattern [1]. The monoester 2-(methoxycarbonyl)thiophene-3-carboxylic acid offers a unique combination of orthogonal functional handles: a free carboxylic acid for amide coupling or salt formation, and a methyl ester for orthogonal deprotection or nucleophilic substitution [2]. This dual functionality enables sequential derivatization strategies that are impossible with symmetric diacids or diesters [3]. Furthermore, the 2,3-regioisomer displays distinct electronic and steric properties compared to the 3,4- or 2,5-analogues, directly influencing reaction outcomes in cross-coupling and cyclization chemistry [4].

Quantitative Differentiators: 2-(Methoxycarbonyl)thiophene-3-carboxylic acid vs. Closest Analogs


Comparative Alkaline Hydrolysis Kinetics: 2,3-Monoester vs. 2,3-Diester vs. 3,4-Monoester

The alkaline hydrolysis rate constants (k1, k2) for 2-(methoxycarbonyl)thiophene-3-carboxylic acid (2,3-monoester) were directly compared with those of dimethyl thiophene-2,3-dicarboxylate (2,3-diester) and the 3,4-monoester isomer in 70% dioxane [1]. The monoester exhibits a first-order rate constant for the ester group hydrolysis that is distinct from the diester due to the electronic influence of the neighboring carboxylate anion formed after the first hydrolysis step [1]. The 2,3-regioisomer hydrolyzes at a rate comparable to the 3,4-isomer, but the 2,3-diester shows a marked difference in the second hydrolysis step owing to hyper-ortho electronic transfer effects unique to the 2,3-substitution pattern [1].

Kinetics Hydrolysis Thiophene

Commercial Purity Specifications: 2-(Methoxycarbonyl)thiophene-3-carboxylic acid vs. Thiophene-2,3-dicarboxylic Acid

Vendor-supplied purity data for 2-(methoxycarbonyl)thiophene-3-carboxylic acid consistently report ≥98% purity (HPLC/GC) with full batch-specific analytical documentation (NMR, HPLC) . In contrast, the parent diacid (thiophene-2,3-dicarboxylic acid, CAS 1451-95-2) is commonly supplied at 95% purity with limited analytical characterization . This 3% minimum purity differential is critical for applications requiring high-fidelity building blocks, such as medicinal chemistry library synthesis or polymer precursor fabrication.

Purity Quality Control Procurement

Regioselective Derivatization Potential: 2,3-Monoester vs. 3,4-Monoester Isomer

The 2-methoxycarbonyl-3-carboxylic acid substitution pattern enables selective functionalization at the 3-position via diazonium salt intermediates, a transformation not readily accessible with the 3,4-isomer due to steric and electronic constraints [1]. The 2,3-regioisomer yields 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate in high yield, which subsequently participates in Matsuda-Heck and Suzuki-Miyaura cross-couplings to afford β-arylated thiophenes in 70-95% isolated yields under mild, ligand-free conditions [1]. The 3,4-isomer monomethyl ester (CAS 115777-73-6) lacks this efficient diazonium generation pathway, limiting its utility in analogous C–C bond-forming sequences.

Regioselectivity Cross-Coupling Synthetic Utility

Orthogonal Functional Group Reactivity: Monoester vs. Diester in Sequential Synthesis

The presence of a free carboxylic acid alongside a methyl ester in 2-(methoxycarbonyl)thiophene-3-carboxylic acid allows for chemoselective amide bond formation without affecting the ester moiety [1]. In the synthesis of protein farnesyltransferase inhibitors, the analogous 3-arylthiophene-2-carboxylic acid scaffold was selectively coupled at the 2-carboxylic acid position, leaving the ester group intact for subsequent diversification [1]. In contrast, dimethyl thiophene-2,3-dicarboxylate (CAS 4282-31-9) requires an additional hydrolysis step to unmask one carboxylic acid, introducing a protection/deprotection sequence that reduces overall yield and increases step count [2].

Orthogonal Protection Sequential Derivatization Amide Coupling

Optimal Deployment Scenarios for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid Based on Verified Differentiators


Medicinal Chemistry: HDAC and Farnesyltransferase Inhibitor Synthesis

Utilize the orthogonal 2-carboxylic acid for direct amide coupling with diverse amine fragments while preserving the 3-methyl ester for later-stage hydrolysis or transesterification [1]. This sequential derivatization strategy, validated in the construction of thiophene-based HDAC inhibitors and protein farnesyltransferase inhibitors, streamlines the synthesis of focused libraries by eliminating protection/deprotection steps [1][2].

Materials Science: Synthesis of Functionalized Thiophene Monomers for Conductive Polymers

Convert the 3-carboxylic acid to a diazonium salt for efficient Pd-catalyzed cross-coupling with aryl boronic acids, installing conjugated aromatic groups at the 3-position in high yield (70-95%) [3]. This one-pot diazotization/coupling sequence provides rapid access to β-arylated thiophenes, valuable monomers for organic semiconductors and light-emitting polymers [3].

Agrochemical Intermediate Production: Scalable Synthesis of Thiophene Carboxamides

Exploit the differential hydrolysis kinetics of the monoester (k2 approximately 2-5× faster than the corresponding diester under basic conditions) to design robust, high-yielding saponification steps [4]. The well-defined reactivity profile minimizes side-product formation during amide bond formation, facilitating the kilogram-scale production of thiophene carboxamide herbicides or fungicides [4].

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